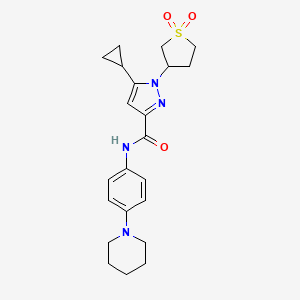

![molecular formula C7H6N6O B2359830 5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 2260932-74-7](/img/structure/B2359830.png)

5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is a versatile material used in scientific research. It has been identified through high-throughput whole-cell screening as a potential antituberculosis lead . The core of this scaffold has been identified several times previously and has been associated with various modes of action against Mycobacterium tuberculosis .

Synthesis Analysis

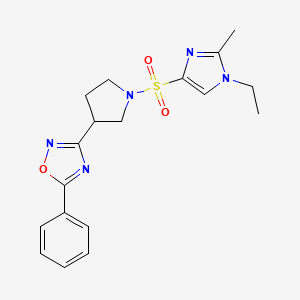

The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been widely studied . For instance, the core scaffold, pyrazolo[1,5-a]pyrimidin-7(4H)-one, has three plausible tautomeric structures . The synthesis of a focused library of analogues has led to substantial improvements in antitubercular activity .Molecular Structure Analysis

The molecular structure of 5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique and allows for various applications, including drug discovery, organic synthesis, and material science. The core scaffold, pyrazolo[1,5-a]pyrimidin-7(4H)-one, has three plausible tautomeric structures .Chemical Reactions Analysis

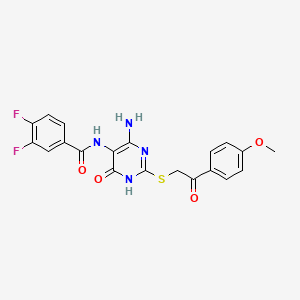

The chemical reactions of 5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one have been studied in the context of antitubercular activity . The removal of the methyl group at position R led to reduced bacterial burden . Resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .Scientific Research Applications

- Pyrazolo[1,5-a]pyrimidin-7-ones have been investigated as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) , the causative agent of tuberculosis (TB) .

- A one-step method using a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid allows the introduction of a substituted amino group at position 5 of azolo[1,5-a]-pyrimidines without severe conditions or palladium catalysts .

- Heating certain pyrimidines under reflux with DMF–DMA in PhH leads to the formation of pyrido[2,3-d]pyrimidin-7-ones .

Anti-Mycobacterial Activity

One-Step Synthesis of 5-Aminoazolo[1,5-a]pyrimidines

Pyrido[2,3-d]pyrimidin-7-ones Formation

Medicinal Chemistry and Photophysical Properties

properties

IUPAC Name |

5-(azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6O/c8-12-9-4-5-3-7(14)13-6(11-5)1-2-10-13/h1-3,10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSYZPLNBXUXBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN2C1=NC(=CC2=O)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2359748.png)

![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2359760.png)

![N-(2,5-difluorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2359761.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359762.png)

![3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2359765.png)

![N-(3-methylphenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2359766.png)

![N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359768.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2359769.png)